4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core linked to a benzoxazole ring and a benzyloxy group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(benzyloxy)benzoic acid with 2-(2-methylphenyl)-1,3-benzoxazole-5-amine under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)-2-methylphenylboronic acid
- 1-(4-(benzyloxy)-2-methylphenyl)propan-1-ol
- 1-(4-(benzyloxy)-2-methylphenyl)-2-phenylethanol
Uniqueness
4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique combination of structural features, including the benzamide core, benzoxazole ring, and benzyloxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C28H22N2O3 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C28H22N2O3/c1-19-7-5-6-10-24(19)28-30-25-17-22(13-16-26(25)33-28)29-27(31)21-11-14-23(15-12-21)32-18-20-8-3-2-4-9-20/h2-17H,18H2,1H3,(H,29,31) |
InChI Key |
HBTUKMFTECQLKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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